molecular formula C10H8N2OS B040395 (Imidazo[2,1-b]benzothiazol-2-yl)methanol CAS No. 114095-02-2

(Imidazo[2,1-b]benzothiazol-2-yl)methanol

Cat. No.: B040395
CAS No.: 114095-02-2
M. Wt: 204.25 g/mol
InChI Key: CKPKCVPIDQOXIW-UHFFFAOYSA-N
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Description

(Imidazo[2,1-b]benzothiazol-2-yl)methanol is a heterocyclic compound with the molecular formula C10H8N2OS and a molecular weight of 204.25 g/mol . This compound is characterized by its unique structure, which includes an imidazo[2,1-b]benzothiazole core with a methanol group attached at the 2-position. It is primarily used in scientific research, particularly in the fields of chemistry and biology.

Scientific Research Applications

(Imidazo[2,1-b]benzothiazol-2-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

It’s known that similar compounds, such as imidazo[2,1-b]thiazole derivatives, have shown significant activity against mycobacterium tuberculosis (mtb) h37ra . The target protein for these compounds is often Pantothenate synthetase of Mtb .

Mode of Action

Related imidazo[2,1-b]thiazole derivatives have been found to inhibit the growth of mtb by interacting with the pantothenate synthetase . Molecular docking and dynamics studies have been carried out to understand the putative binding pattern and stability of the protein-ligand complex .

Biochemical Pathways

It’s known that related compounds, such as imidazo[2,1-b]thiazole derivatives, have shown significant activity against mtb . These compounds likely interfere with the biochemical pathways of Mtb, leading to its inhibition.

Pharmacokinetics

In silico admet prediction has been carried out for related imidazo[2,1-b]thiazole and benzo[d]-imidazo[2,1-b]thiazole carboxamide analogues . These studies can provide insights into the potential bioavailability of these compounds.

Result of Action

Related compounds have shown significant in vitro antitubercular activity . For instance, a benzo[d]-imidazo[2,1-b]thiazole derivative displayed an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mtb H37Ra . These compounds likely cause molecular and cellular changes that inhibit the growth of Mtb.

Action Environment

It’s known that the efficacy of related compounds can be influenced by various factors, including the presence of other compounds and the specific conditions under which they are used .

Future Directions

The development of new drugs based on imidazo[2,1-b]benzothiazol-2-ylphenyl moiety-based agents is a promising area of research . These agents have shown significant anticancer activity, and further investigation of their biological activities and mechanisms of action could lead to the development of new therapeutic strategies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Imidazo[2,1-b]benzothiazol-2-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzothiazole with glyoxal in the presence of a base, followed by reduction to yield the desired product . The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: (Imidazo[2,1-b]benzothiazol-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • (Imidazo[2,1-b]benzothiazol-2-yl)carboxylic acid
  • 7-Bromo-2-(Imidazo[2,1-b]benzothiazol-2-yl)methanol
  • 2-(4-Substitutedphenyl)imidazo[2,1-b][1,3]benzothiazoles

Comparison: (Imidazo[2,1-b]benzothiazol-2-yl)methanol is unique due to its methanol group, which provides additional reactivity and potential for further functionalization. Compared to its carboxylic acid derivative, the methanol group offers different solubility and reactivity profiles, making it suitable for specific applications in synthetic chemistry and biological research .

Properties

IUPAC Name

imidazo[2,1-b][1,3]benzothiazol-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS/c13-6-7-5-12-8-3-1-2-4-9(8)14-10(12)11-7/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPKCVPIDQOXIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C=C(N=C3S2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371485
Record name (Imidazo[2,1-b][1,3]benzothiazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114095-02-2
Record name (Imidazo[2,1-b][1,3]benzothiazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 114095-02-2
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Synthesis routes and methods

Procedure details

To a stirred slurry of LiAlH4 (2.0 g, excess) in dry THF, ethyl imidazo[2,1-b]-benzthiazole-2-carboxylate (4.9 g, 20 mmol) was slowly added in THF (100 ml) at 0° C. After the addition, the reaction mixture was stirred at room temperature for 1 h and quenched with saturated NH4Cl/NH4OH. The separated solid was diluted with Chloroform/MeOH (3:1) and filtered through a pad of celite. The organic layer was washed once with saturated NaCl and dried over anhydrous MgSO4. It was filtered and concentrated. The brown solid obtained was taken to next step with out purification. Yield: 3.8 g, 93%; M+H 205; mp 131° C.
Quantity
2 g
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reactant
Reaction Step One
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4.9 g
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reactant
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0 (± 1) mol
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Reaction Step One
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Quantity
100 mL
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